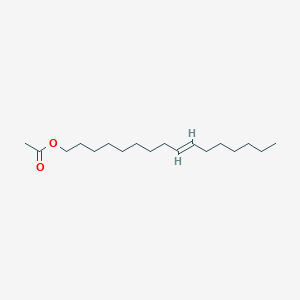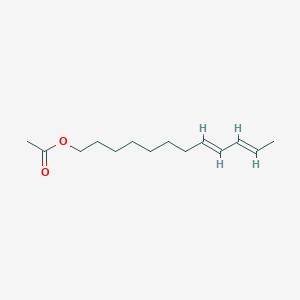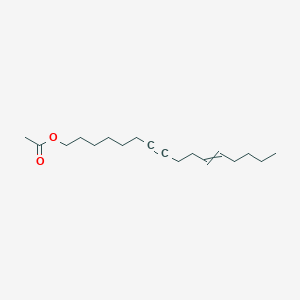
1-アミノシクロプロパンカルボン酸メチルエステル塩酸塩
説明
ノルビナルトルフィミン二塩酸塩: は、カッパオピオイド受容体の強力かつ選択的なアンタゴニストです。 この化合物は、μまたはδオピオイド受容体に影響を与えることなく、カッパオピオイド受容体をブロックする能力があるため、科学研究で広く使用されています 。 この化合物は、疼痛、依存症、不安、うつ病、および睡眠障害に関連する研究で重要な用途があります .
科学的研究の応用
Chemistry: : In chemistry, nor-Binaltorphimine dihydrochloride is used to study the kappa opioid receptor’s binding properties and develop new receptor antagonists .
Biology: : In biological research, this compound is used to investigate the role of the kappa opioid receptor in various physiological processes, including pain perception, stress response, and mood regulation .
Medicine: : Nor-Binaltorphimine dihydrochloride has significant applications in medical research, particularly in developing treatments for pain, addiction, anxiety, and depression. Its ability to selectively block the kappa opioid receptor makes it a valuable tool for studying these conditions .
Industry: : In the pharmaceutical industry, nor-Binaltorphimine dihydrochloride is used in drug development and screening assays to identify new therapeutic agents targeting the kappa opioid receptor .
生化学分析
Biochemical Properties
Methyl 1-aminocyclopropanecarboxylate hydrochloride plays a pivotal role in biochemical reactions, particularly in the ethylene biosynthesis pathway. The compound is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase). This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then methylated to form methyl 1-aminocyclopropanecarboxylate hydrochloride. The compound interacts with various enzymes, proteins, and other biomolecules, including ACC oxidase, which converts it to ethylene. These interactions are crucial for regulating ethylene production and, consequently, plant growth and development .
Cellular Effects
Methyl 1-aminocyclopropanecarboxylate hydrochloride influences various cellular processes in plants. It affects cell signaling pathways by modulating the levels of ethylene, which acts as a signaling molecule. This modulation impacts gene expression, leading to changes in cellular metabolism and physiological responses. For instance, increased ethylene levels can trigger the expression of genes involved in fruit ripening, senescence, and stress responses. The compound’s role in ethylene biosynthesis makes it a key regulator of these cellular processes .
Molecular Mechanism
The molecular mechanism of action of methyl 1-aminocyclopropanecarboxylate hydrochloride involves its conversion to ethylene through the action of ACC oxidase. This enzyme catalyzes the oxidation of the compound, leading to the release of ethylene gas. The binding interactions with ACC oxidase are critical for this conversion process. Additionally, the compound can influence enzyme activity by acting as a substrate for ACC synthase, thereby regulating the overall rate of ethylene production. Changes in gene expression are mediated through ethylene-responsive transcription factors that bind to specific promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-aminocyclopropanecarboxylate hydrochloride can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained changes in ethylene levels and associated physiological responses .
Dosage Effects in Animal Models
The effects of methyl 1-aminocyclopropanecarboxylate hydrochloride in animal models vary with different dosages. At low doses, the compound can effectively modulate ethylene levels without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular metabolism and physiological processes. Threshold effects have been identified, indicating the minimum dosage required to elicit a significant response. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
Methyl 1-aminocyclopropanecarboxylate hydrochloride is involved in the ethylene biosynthesis pathway. It interacts with enzymes such as ACC synthase and ACC oxidase, which catalyze its conversion to ethylene. The compound’s role in this pathway is crucial for regulating ethylene production and, consequently, plant growth and development. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in ethylene biosynthesis .
Transport and Distribution
Within cells and tissues, methyl 1-aminocyclopropanecarboxylate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by factors such as concentration gradients and the presence of specific transporters. These interactions are essential for ensuring the compound reaches its target sites and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of methyl 1-aminocyclopropanecarboxylate hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum. This localization is essential for the compound to interact with its target enzymes and exert its biochemical effects .
準備方法
合成経路と反応条件: : ノルビナルトルフィミン二塩酸塩の合成には、コア構造の形成とそれに続く官能基化を含む、複数のステップが関与しています。 主要なステップには、環化、還元、および塩素化反応が含まれます。 反応条件と使用される試薬に関する具体的な詳細は、多くの場合、機密情報であり、目的の純度と収率に応じて異なる場合があります .
工業生産方法: : ノルビナルトルフィミン二塩酸塩の工業生産は、通常、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成を伴います。 プロセスには、目的の製品品質を達成するための再結晶やクロマトグラフィーなどの精製ステップが含まれる場合があります .
化学反応解析
反応の種類: : ノルビナルトルフィミン二塩酸塩は、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その選択性と効力を高めるために不可欠です .
一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、塩化チオニルなどのハロゲン化剤が含まれます。 温度、溶媒、反応時間などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主要な生成物: : これらの反応から生成される主要な生成物には、官能基が改変されたノルビナルトルフィミン二塩酸塩のさまざまな誘導体が含まれます。 これらの誘導体は、構造活性相関を研究し、化合物の薬理学的特性を改善するために使用されることがよくあります .
科学研究への応用
化学: : 化学では、ノルビナルトルフィミン二塩酸塩は、カッパオピオイド受容体の結合特性を研究し、新しい受容体アンタゴニストを開発するために使用されます .
生物学: : 生物学的研究では、この化合物は、疼痛知覚、ストレス応答、気分調節などのさまざまな生理学的プロセスにおけるカッパオピオイド受容体の役割を調査するために使用されます .
医学: : ノルビナルトルフィミン二塩酸塩は、特に疼痛、依存症、不安、うつ病の治療法の開発において、医学研究で重要な用途があります。 カッパオピオイド受容体を選択的にブロックする能力により、これらの状態を研究するための貴重なツールになります .
産業: : 製薬業界では、ノルビナルトルフィミン二塩酸塩は、カッパオピオイド受容体を標的とする新しい治療薬を特定するための医薬品開発およびスクリーニングアッセイで使用されます .
化学反応の分析
Types of Reactions: : Nor-Binaltorphimine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its selectivity and potency .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed: : The major products formed from these reactions include various derivatives of nor-Binaltorphimine dihydrochloride with modified functional groups. These derivatives are often used to study the structure-activity relationship and improve the compound’s pharmacological properties .
作用機序
ノルビナルトルフィミン二塩酸塩は、カッパオピオイド受容体に選択的に結合し、それをブロックすることによって作用します。 この受容体は、疼痛、気分、およびストレス応答の調節に関与しています。 カッパオピオイド受容体を阻害することによって、ノルビナルトルフィミン二塩酸塩は、疼痛知覚を軽減し、不安を軽減し、抗うつ効果をもたらす可能性があります 。 関与する分子標的と経路には、カッパオピオイド受容体の内因性リガンドであるダイノルフィンの阻害と、下流シグナル伝達経路の調節が含まれます .
類似の化合物との比較
類似の化合物: : ノルビナルトルフィミン二塩酸塩に類似する化合物には、ビナルトルフィミン、5'-グアニジノナルトリンドール、およびJDTicが含まれます .
独自性: : ノルビナルトルフィミン二塩酸塩は、カッパオピオイド受容体に対する高い選択性と、μまたはδオピオイド受容体に影響を与えることなく、この受容体をブロックする能力のために独自です。 この選択性により、さまざまな生理学的および病理学的プロセスにおけるカッパオピオイド受容体の特定の役割を研究するための貴重なツールになります .
類似化合物との比較
Similar Compounds: : Similar compounds to nor-Binaltorphimine dihydrochloride include binaltorphimine, 5’-guanidinonaltrindole, and JDTic .
Uniqueness: : Nor-Binaltorphimine dihydrochloride is unique due to its high selectivity for the kappa opioid receptor and its ability to block this receptor without affecting the mu or delta opioid receptors. This selectivity makes it a valuable tool for studying the specific role of the kappa opioid receptor in various physiological and pathological processes .
特性
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDCWKLSHPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509210 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-42-0 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















